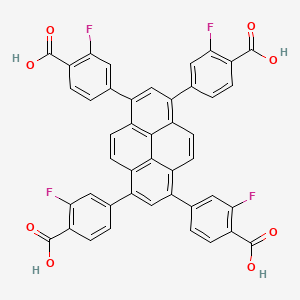
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) is an organic compound characterized by a pyrene core substituted with four 2-fluorobenzoic acid groups at the 1,3,6,8-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) typically involves the functionalization of a pyrene core. One common method includes the condensation reaction of pyrene with 2-fluorobenzoic acid derivatives under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms in the benzoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) involves its interaction with molecular targets through its functional groups. The pyrene core provides a rigid framework, while the 2-fluorobenzoic acid groups can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s behavior in various environments, such as binding to biological molecules or forming conductive pathways in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid: Similar structure but lacks the fluorine atoms, which can affect its reactivity and applications.
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Contains aniline groups instead of benzoic acid, leading to different electronic properties and uses.
Uniqueness
The presence of fluorine atoms in 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-fluorobenzoic acid) imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions or stability. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .
Eigenschaften
Molekularformel |
C44H22F4O8 |
|---|---|
Molekulargewicht |
754.6 g/mol |
IUPAC-Name |
2-fluoro-4-[3,6,8-tris(4-carboxy-3-fluorophenyl)pyren-1-yl]benzoic acid |
InChI |
InChI=1S/C44H22F4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI-Schlüssel |
WDAQDKSUBCQYGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC(=C(C=C7)C(=O)O)F)C8=CC(=C(C=C8)C(=O)O)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
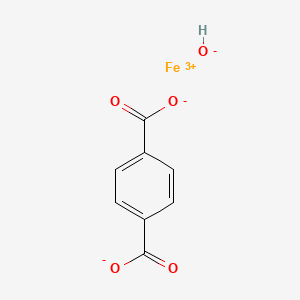
![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)

![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
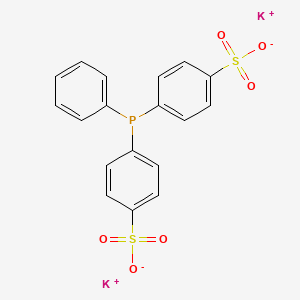
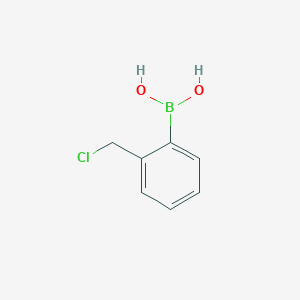
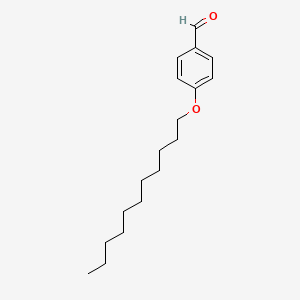
![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
